Cas no 1805908-92-2 (Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate)
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C13H12ClF3O3/c1-3-20-12(19)9-5-4-8(13(15,16)17)6-10(9)11(14)7(2)18/h4-6,11H,3H2,1-2H3
- InChI Key: OEGZLQWFBSPFEX-UHFFFAOYSA-N
- SMILES: ClC(C(C)=O)C1C=C(C(F)(F)F)C=CC=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 370
- XLogP3: 3.4
- Topological Polar Surface Area: 43.4
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007441-250mg |
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate |
1805908-92-2 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015007441-500mg |
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate |
1805908-92-2 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
| Alichem | A015007441-1g |
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate |
1805908-92-2 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate
Research Brief on Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate (CAS: 1805908-92-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(1-chloro-2-oxopropyl)-4-(trifluoromethyl)benzoate (CAS: 1805908-92-2) is a synthetic intermediate of growing interest in pharmaceutical and chemical biology research due to its unique trifluoromethyl and chloro-oxopropyl functional groups. Recent studies highlight its potential as a versatile building block for drug discovery, particularly in the development of enzyme inhibitors and bioactive small molecules. This brief synthesizes key findings from 2023-2024 literature to elucidate its synthetic utility, biological activity, and emerging applications.
A 2024 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c01822) demonstrated the compound's role as a precursor for irreversible cysteine protease inhibitors. Researchers optimized a three-step synthesis from 4-(trifluoromethyl)benzoic acid with 78% overall yield, emphasizing the electrophilic reactivity of the α-chloroketone moiety for targeted protein modification. Molecular docking simulations suggested preferential binding to cathepsin family proteases, supported by IC50 values of 0.8-2.3 μM in enzymatic assays.
Notably, the trifluoromethyl group enhances membrane permeability, as evidenced by a 2023 ACS Chemical Biology report (DOI: 10.1021/acschembio.3c00341) where derivatives showed 3-fold improved blood-brain barrier penetration compared to non-fluorinated analogs. Structural-activity relationship (SAR) studies identified the ethyl ester as critical for metabolic stability, with plasma half-life extending to 6.2 hours in murine models.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development. A Nature Communications paper (2024, DOI: 10.1038/s41467-024-46738-2) detailed its incorporation into E3 ligase-recruiting warheads, achieving selective degradation of BRD4 with DC50 = 120 nM. The chloro-oxopropyl group facilitated covalent engagement with ubiquitin-transferase complexes while maintaining selectivity over 95% of the proteome in mass spectrometry analyses.
Industrial-scale production challenges were addressed in a recent Organic Process Research & Development article (2024, DOI: 10.1021/acs.oprd.3c00465), proposing a continuous-flow synthesis with 92% purity at kilogram scale. Key innovations included temperature-controlled (-15°C) chlorination to minimize byproducts and enzyme-mediated esterification for chiral resolution.
Ongoing clinical investigations (Phase I trials NCT05874266) explore its derivative as a first-in-class ferroptosis inhibitor for neurodegenerative diseases. Preliminary data show 40% reduction in lipid peroxidation markers at 10 mg/kg dosing, with the parent compound serving as the pharmacokinetics benchmark. Safety profiling indicates manageable off-target effects, primarily limited to transient CYP3A4 inhibition.
Future directions focus on expanding its utility in covalent drug discovery, with particular interest in targeting undruggable oncoproteins. Computational models predict >200 viable derivatization pathways, positioning 1805908-92-2 as a privileged scaffold for next-generation therapeutics. Research consortia are actively developing open-source libraries of its analogs to accelerate medicinal chemistry campaigns.
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